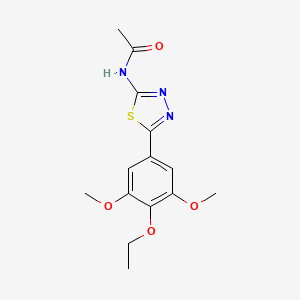![molecular formula C28H19N3O B13749399 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde typically involves multi-step organic reactions. One common method involves the use of 4-bromobenzaldehyde as a starting material, which undergoes a series of reactions including Suzuki coupling and subsequent functional group transformations to introduce the pyridine rings .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzoic acid.
Reduction: 4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and catalysts.
類似化合物との比較
Similar Compounds
- 4-[4-(2,6-di(pyridin-4-yl)pyridin-4-yl)phenyl]benzonitrile .
- 1,4-Di([2,2’:6’,2’‘-terpyridin]-4’-yl)benzene .
- 4-[3,5-Bis(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]-2,6-dipyridin-2-ylpyridine .
Uniqueness
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde is unique due to its specific arrangement of pyridine rings and the presence of an aldehyde functional group. This structure allows it to form stable complexes with various metal ions, making it particularly useful in catalysis and material science applications.
特性
分子式 |
C28H19N3O |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde |
InChI |
InChI=1S/C28H19N3O/c32-19-20-7-9-21(10-8-20)22-11-13-23(14-12-22)24-17-27(25-5-1-3-15-29-25)31-28(18-24)26-6-2-4-16-30-26/h1-19H |
InChIキー |
CHVUIAWHNKWDLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid](/img/structure/B13749324.png)
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)
![Naphtho[1,2-b]thiophene](/img/no-structure.png)
![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)





